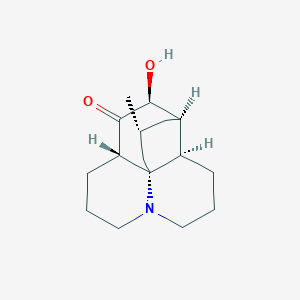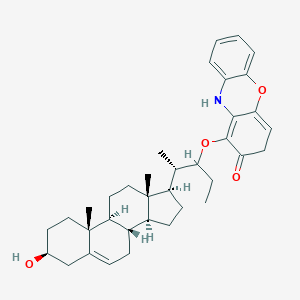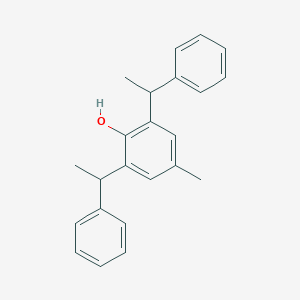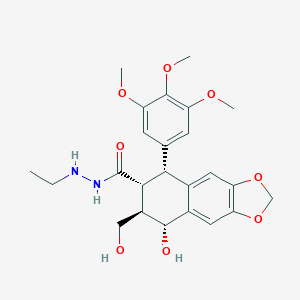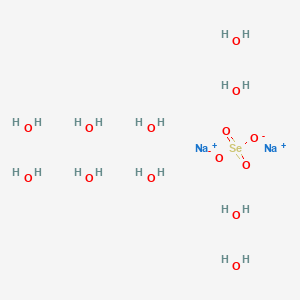
Sodium selenate decahydrate
Descripción general
Descripción
Sodium selenate decahydrate is an inorganic compound with the chemical formula Na₂SeO₄·10H₂O. It is a white, water-soluble solid that exists in various hydrated forms, including the decahydrate. This compound is commonly used as a source of selenium in multivitamins and livestock feed . It is also utilized in the glass industry and as an insecticide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium selenate decahydrate is produced through the oxidation of selenium. The process begins with the oxidation of selenium using nitric acid, which produces selenous acid. This selenous acid is then neutralized with sodium carbonate to form sodium selenite. Finally, sodium selenite is oxidized in a basic medium using hydrogen peroxide to form sodium selenate, which is then spray-dried to obtain the decahydrate form .
The reactions involved are as follows:
- Se + 2HNO₃ → H₂SeO₃ + NO + NO₂
- H₂SeO₃ + Na₂CO₃ → Na₂SeO₃ + H₂O + CO₂
- Na₂SeO₃ + H₂O₂ → Na₂SeO₄ + H₂O
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium selenate decahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium selenate can be reduced to sodium selenite using reducing agents such as sulfur dioxide.
Reduction: Sodium selenate can be reduced to elemental selenium using strong reducing agents like hydrazine.
Substitution: Sodium selenate can undergo substitution reactions with other metal salts to form different selenate compounds.
Major Products Formed:
- Reduction of sodium selenate can produce sodium selenite or elemental selenium.
- Substitution reactions can yield various metal selenates depending on the reagents used .
Aplicaciones Científicas De Investigación
Sodium selenate decahydrate has a wide range of applications in scientific research:
Chemistry: It is used as an analytical reagent and in the synthesis of other selenium compounds.
Biology: Sodium selenate is studied for its role in selenium metabolism and its potential as a dietary supplement.
Mecanismo De Acción
Sodium selenate exerts its effects primarily through its role as a source of selenium. Selenium is an essential trace element that is incorporated into selenoproteins, which play critical roles in antioxidant defense and redox regulation. Sodium selenate has been shown to increase the activity of protein phosphatase 2A, which can reduce the levels of hyperphosphorylated tau, a protein associated with neurodegenerative diseases . This mechanism is being explored for its potential therapeutic applications in conditions such as Alzheimer’s disease and epilepsy .
Comparación Con Compuestos Similares
Sodium selenite (Na₂SeO₃): Another selenium compound used as a dietary supplement and in various industrial applications.
Potassium selenate (K₂SeO₄): Similar to sodium selenate but with potassium as the cation.
Sodium sulfate (Na₂SO₄): Chemically similar to sodium selenate but with sulfur instead of selenium.
Uniqueness: Sodium selenate decahydrate is unique due to its high solubility in water and its specific applications in providing selenium supplementation. Its ability to modulate protein phosphatase 2A activity also sets it apart from other selenium compounds, making it a compound of interest in medical research .
Propiedades
IUPAC Name |
disodium;selenate;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Se.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVNFQRMDPFYPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na2O14Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13410-01-0 (Parent) | |
| Record name | Sodium selenate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143673 | |
| Record name | Sodium selenate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; mp = 35 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Sodium selenate decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17360 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10102-23-5 | |
| Record name | Sodium selenate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium decahydrate selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENATE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CJN4029EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research mentions determining the enthalpy of formation for sodium selenate decahydrate. Why is this information important in the context of the study?
A1: The researchers used high-temperature oxide melt solution calorimetry to determine the enthalpy of formation (ΔHf,el) for this compound [-1]. This value, -4,006.39 (± 11.91) kJ·mol-1, is crucial for understanding the overall energy landscape involved in the formation of ε-Al13 Keggin cluster compounds. By knowing the energetic stability of the starting materials like this compound, the researchers can assess the favorability of forming the Al13 selenate Keggin cluster and compare its stability to other potential reaction products []. This information helps to elucidate the role of these clusters in geochemical reactions and mineral formation processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


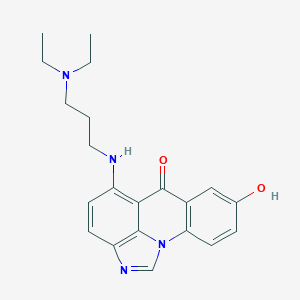

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

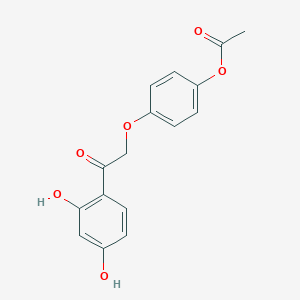
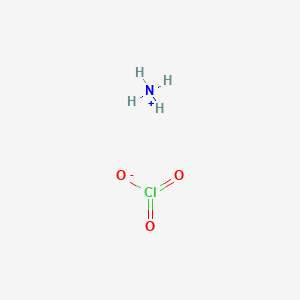

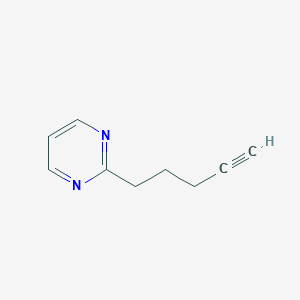

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
